molecular formula C16H13FN2OS B3001263 2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 1011915-87-9

2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole

Cat. No. B3001263
CAS RN: 1011915-87-9
M. Wt: 300.35
InChI Key: KORHCJSKNMDWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. The presence of a fluorophenyl group and a benzylsulfanyl moiety within its structure suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting from organic acids which are converted into corresponding esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with other reagents to form the final compounds. For example, in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, the thiols are stirred with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-oxo-4-amino-1,2,3-oxadiazole derivatives, has been studied using spectroscopy and theoretical calculations. These studies reveal the stability of certain tautomeric forms and provide insights into the electronic structure of the compounds. For instance, the amino tautomer is found to be predominant over the N-hydroxide tautomer in some oxadiazole derivatives .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be quite diverse. They can undergo various chemical reactions, including the formation of Schiff bases through condensation with aldehydes or reactions with methyliodide and NaH to produce analogues with different substituents. These reactions can significantly alter the chemical properties and potential biological activities of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the compound's lipophilicity, reactivity, and potential for interactions with biological targets. The crystal structure of a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, has been determined, revealing an orthorhombic system with specific unit cell parameters. This information is crucial for understanding the compound's solid-state properties and potential interactions in the crystalline form .

Scientific Research Applications

Biological Activities

1,3,4-oxadiazole derivatives, including structures similar to 2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole, have been studied extensively for their biological activities. They have demonstrated significant anti-convulsant and anti-inflammatory activities. The derivatives have shown to be good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, comparable with standard drugs. This suggests their potential for pharmacological applications (Bhat et al., 2016).

Antibacterial Properties

Sulfone derivatives containing 1,3,4-oxadiazole moieties have exhibited robust antibacterial activities against rice bacterial leaf blight. Compounds like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole have shown better antibacterial activity than commercial agents, and have also contributed to enhancing plant resistance against diseases. This compound in particular has been effective in improving the chlorophyll content in rice and reducing the damage caused by the bacterial pathogen Xanthomonas oryzae (Shi et al., 2015).

Corrosion Inhibition

Certain 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties. These compounds have demonstrated the ability to form protective layers on mild steel surfaces, indicating their potential in corrosion prevention (Ammal et al., 2018). Moreover, synthesized oxadiazole derivatives have shown significant inhibition efficiency in protecting mild steel in acidic conditions. This property is attributed to the formation of a complex with the metal surface and is supported by various physical and computational studies (Kalia et al., 2020).

properties

IUPAC Name

2-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(20-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORHCJSKNMDWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.